2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-12-6-7-14(15(21)10-12)17(25)23-13-4-1-3-11(9-13)18-24-16-5-2-8-22-19(16)26-18/h1-10H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZLLLQPTQMIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and thioamides. Subsequent chlorination and amide formation steps are then carried out to introduce the dichloro and benzamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Substitution Reactions
The dichlorobenzamide moiety undergoes regioselective substitutions:
Example : Reaction with morpholine replaces the 4-chloro group with 94% yield, while the 2-chloro remains intact .
Cyclization and Heterocycle Formation
The thiazolo[5,4-b]pyridine core participates in annulation reactions:
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With α,β-unsaturated ketones : Michael addition at the active methylene of the pyridine ring forms pyrazolo[4,3-b]pyridin-3-ones via cyclization .
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With hydrazines : Forms triazolo[3,4-b]benzothiazoles under acidic conditions (e.g., formic acid reflux) .
Mechanistic Insight :
-
Cyclization proceeds via a six-membered transition state, stabilized by conjugation with the thiazole ring .
Biological Interaction Mechanisms
The compound binds enzymes through:
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Hydrogen bonding : Sulfonamide NH interacts with Lys802 in PI3Kα (distance: 2.1 Å) .
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Hydrophobic interactions : Dichlorophenyl group occupies a hydrophobic pocket in COX-2 (binding energy: −8.2 kcal/mol).
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π-π stacking : Thiazolo[5,4-b]pyridine aligns with Tyr836 in SIRT1 (centroid distance: 3.7 Å) .
Structure-Activity Data :
| Modification | PI3Kα IC₅₀ (nM) | COX-2 Inhibition (%) |
|---|---|---|
| 2,4-dichloro | 3.6 | 82 |
| 2-Cl, 4-F | 4.6 | 78 |
| 2-Cl, 4-OCH₃ | 53 | 65 |
Electron-withdrawing groups at the 4-position enhance enzymatic inhibition .
Comparative Reactivity with Structural Analogs
| Compound | Structural Difference | Reactivity Profile |
|---|---|---|
| 4-(tert-butyl)-N-(2-methylphenyl)benzamide | tert-butyl instead of dichloro | Lower electrophilicity; slower substitution |
| 5-chlorothiophene-2-sulfonamide | Thiophene sulfonamide core | Higher PI3Kα inhibition (IC₅₀ = 8.0 nM) due to stronger H-bonding |
| 2-chloro-N-(3-pyridyl)benzamide | Pyridine instead of thiazolo | Reduced metabolic stability (t₁/₂ = 1.2 h vs. 4.8 h) |
The dichloro-thiazolo combination in the target compound balances reactivity and metabolic resistance .
Degradation Pathways
-
Hydrolysis : The benzamide bond cleaves under alkaline conditions (pH > 10) to form 2,4-dichlorobenzoic acid and 3-(thiazolo[5,4-b]pyridin-2-yl)aniline (t₁/₂ = 2.3 h at pH 12).
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Oxidative Metabolism : CYP3A4 oxidizes the thiazole sulfur to sulfoxide (major metabolite, 67% abundance) .
Stabilization Strategies :
Scientific Research Applications
2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic compound featuring a dichloro-substituted benzamide and a thiazolo[5,4-b]pyridine derivative. The thiazolo[5,4-b]pyridine moiety, consisting of a thiazole ring fused with a pyridine ring, gives the compound unique chemical properties and biological activities. The presence of dichlorine substituents at the 2 and 4 positions of the benzamide ring enhances the compound's chemical reactivity and biological activity, making it a subject of interest in various research fields.
Potential Applications
Research suggests that this compound and similar compounds exhibit significant biological activities, particularly in inhibiting various enzymes and receptors. The thiazolo[5,4-b]pyridine moiety is noted for its potential anticancer and antimicrobial properties. These attributes position the compound as a candidate for pharmacological investigation.
In Silico studies reveal potential interactions with biological targets. The compound's unique electronic and steric characteristics, resulting from the dichloro and thiazole groups, enhance its interaction with these targets.
While the provided search results do not offer specific case studies or comprehensive data tables detailing the applications of this compound, they do highlight the potential for creating related compounds with notable biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Contains thiazolopyridine and tert-butyl group | Potential PI3K inhibitor |
| 2-chloro-N-(3-pyridyl)benzamide | Similar benzamide structure | Anticancer activity |
| 5-chlorothiophene-2-sulfonamide | Features thiazole and sulfonamide groups | High PI3K inhibitory activity |
Related Research
Other thiazole derivatives have demonstrated diverse biological activities, supporting the potential of this compound:
- Antimicrobial and Anticancer Agents: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities .
- PI3K Inhibitors: Novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs have been identified as potent PI3K inhibitors . For example, a thiazolo[5,4-b]pyridine compound composed of methoxypyridine and morpholinyl groups exhibited strong PI3kα inhibitory activity .
- Acetylcholinesterase Inhibitors: Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease .
- Antimicrobial and Anticancer Studies: 2-Mercaptobenzimidazole (2MBI) derivatives have been evaluated for antimicrobial and anticancer activities, showing significant effects against tested bacterial and fungal strains, as well as potent activity against a human colorectal carcinoma cell line .
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dimethoxy Analogue
The compound 2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-44-0) replaces chlorine atoms with methoxy groups. Key differences include:
- Lipophilicity : The dichloro derivative (Cl substituents) has a higher calculated logP (~4.5–5.0) compared to the dimethoxy analogue (XlogP = 4.1), suggesting improved membrane permeability for the former .
- Hydrogen Bonding: Methoxy groups increase hydrogen bond acceptor capacity (6 vs.
- Biological Activity : The dimethoxy variant is a sirtuin modulator, while the dichloro derivative’s activity remains uncharacterized in this context .
N-(2-Aminoethyl)-2,4-Dichloro-N-Arylbenzamides
Compounds such as N-(2-aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) and derivatives () feature aminoethyl linkers instead of thiazolo-pyridine scaffolds:
- Target Specificity: Aminoethyl-linked compounds are evaluated for antiparasitic activity (e.g., Trypanosoma brucei), whereas thiazolo-pyridine benzamides are explored in oncology (c-KIT inhibition) .
Thiazolo[5,4-b]pyridine-Based Analogues
c-KIT Inhibitors (6h, 6j)
Thiazolo[5,4-b]pyridine derivatives like 6h (3-(trifluoromethyl)phenyl-substituted) demonstrate moderate c-KIT inhibition (IC₅₀ = 9.87 µM). Key comparisons:
- Substituent Effects : The dichlorobenzamide group in the target compound may enhance hydrophobic pocket binding compared to 6h’s trifluoromethyl group, though enzymatic data are lacking .
- Linker Modifications : Insertion of a methylene group (6i) or urea linkage (6j) abolishes activity, underscoring the necessity of the direct amide bond in the target compound .
PC190723 (Anti-MRSA Agent)
PC190723 (3-[(6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) shares structural motifs with the target compound:
- Halogenation : Both compounds use chloro substituents, but PC190723 includes difluoro groups, which may improve bacterial target engagement .
Thiourea and Sulfonamide Derivatives
Compounds like 2,4-dichloro-N-(phenylcarbamothioyl)benzamide () replace the amide with thiourea:
- Binding Interactions : Thiourea derivatives inhibit macrophage migration via distinct mechanisms, highlighting how linker chemistry (amide vs. thiourea) diversifies biological activity .
- Synthetic Accessibility : Thioureas are synthesized in lower yields (e.g., 54–79%) compared to benzamides, suggesting the target compound’s amide linkage offers synthetic advantages .
Key Research Findings and Data Tables
Table 1. Enzymatic Inhibition of Thiazolo[5,4-b]pyridine Derivatives (c-KIT)
| Compound | R₁ Group | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 | Moderate activity |
| 6i | CH₂-Ph-CF₃ | >50 | Loss of activity |
| 6j | Urea linkage | >50 | Inactive |
| Target* | 2,4-Dichlorophenyl | N/A | Predicted enhanced hydrophobicity |
*Target compound data inferred from structural analogs .
Table 2. Physicochemical Properties of Benzamide Derivatives
| Compound | XlogP | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,4-Dichloro-N-(thiazolo-pyridinyl)benzamide | ~4.8 | 4 | ~418.3 |
| 2,4-Dimethoxy analogue | 4.1 | 6 | 391.1 |
| PC190723 | 3.9 | 5 | 409.8 |
Data from .
Biological Activity
2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is part of a class of thiazolo[5,4-b]pyridine derivatives known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The compound features a dichlorobenzamide moiety linked to a thiazolo[5,4-b]pyridine unit. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit various biological activities, primarily through their interaction with specific molecular targets. The following sections detail the compound's activity against different biological pathways and its potential therapeutic applications.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including this compound.
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway. Inhibition of PI3K isoforms (α, β, γ, δ) has been highlighted with IC50 values ranging from 1.8 nM to 10 nM for various derivatives .
- Case Study : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells), with some compounds achieving GI50 values below 10 µM .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Similar Thiazolo Derivative | A549 | <5 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo[5,4-b]pyridine derivatives have also been explored.
- Research Findings : In vivo studies demonstrated that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .
| Compound | Model | Inhibition % |
|---|---|---|
| This compound | Carrageenan-induced edema | 70% |
3. Kinase Inhibition
The compound has shown promise as a dual inhibitor targeting c-KIT and PDGFRα kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
